L-Arabino-1,5-lactone

Description

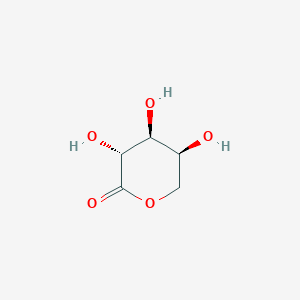

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O5 |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

(3R,4S,5S)-3,4,5-trihydroxyoxan-2-one |

InChI |

InChI=1S/C5H8O5/c6-2-1-10-5(9)4(8)3(2)7/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1 |

InChI Key |

XXBSUZSONOQQGK-YVZJFKFKSA-N |

SMILES |

C1C(C(C(C(=O)O1)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O |

Canonical SMILES |

C1C(C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Significance of L Arabinose and Its Metabolites in Biological Systems

L-arabinose, a five-carbon sugar, is a crucial constituent of many structural biopolymers, particularly in the plant kingdom. nih.govoup.com Unlike most sugars that exist naturally in the D-configuration, arabinose is a rare exception, predominantly found as L-arabinose. tandfonline.com It is the second most abundant pentose (B10789219) sugar in nature after D-xylose (B76711). tandfonline.com

In plants, L-arabinose is a major component of the cell wall, accounting for 5-10% of cell wall saccharides in species like Arabidopsis thaliana and rice. nih.gov It is integrated into various complex polysaccharides, including:

Pectin (as arabinans and in rhamnogalacturonan II) nih.govmicrobiologyresearch.org

Hemicellulose (as arabinoxylan) nih.govmicrobiologyresearch.org

Arabinogalactan-proteins (AGPs) nih.govmicrobiologyresearch.org

Extensin nih.gov

The metabolic pathways for L-arabinose synthesis are believed to have been acquired early in plant evolution. nih.gov Beyond its structural role, L-arabinose and its derivatives are involved in plant growth, development, and signaling processes. oup.com

In the microbial world, L-arabinose serves as a valuable carbon source. researchgate.netnih.gov Bacteria have evolved specific metabolic pathways to utilize L-arabinose, often involving its conversion into D-xylulose-5-phosphate, which then enters the central pentose phosphate (B84403) pathway. researchgate.netnih.govoup.com The ara operon in bacteria like Escherichia coli is a classic model system for gene regulation, where the presence of L-arabinose induces the expression of enzymes required for its catabolism. researchgate.netnih.govtandfonline.com

The metabolic processing of L-arabinose gives rise to several key intermediates, including L-ribulose, L-ribulose-5-phosphate, and, in certain oxidative pathways, L-arabinonic acid and its corresponding lactones. tandfonline.comresearchgate.net These metabolites underscore the diverse strategies organisms employ to harness the chemical energy stored in this abundant pentose.

Overview of Aldonolactones and Their Roles

Aldonolactones are cyclic esters formed from the intramolecular condensation of a hydroxyl group and the carboxylic acid group of an aldonic acid (a sugar acid). cymitquimica.com They exist in equilibrium with their open-chain acid form in aqueous solutions and can interconvert between different ring sizes, most commonly the five-membered ring (1,4-lactone or γ-lactone) and the six-membered ring (1,5-lactone or δ-lactone). portlandpress.comntis.gov The 1,5-lactone is often the kinetically favored product of oxidation, but the 1,4-lactone can be more thermodynamically stable. portlandpress.comnih.govresearchgate.net

A primary and extensively studied role of aldonolactones is their function as potent and specific inhibitors of glycosidases, the enzymes that hydrolyze glycosidic bonds. scispace.comnih.govnih.govportlandpress.com Their inhibitory action is attributed to their "half-chair" conformation, which mimics the hypothetical transition state of the enzyme-catalyzed hydrolysis of the corresponding sugar. scispace.com This makes them valuable tools for studying carbohydrate-processing enzymes.

Beyond enzyme inhibition, aldonolactones are crucial metabolic intermediates. scispace.com They are involved in various biochemical pathways, including:

Ascorbic Acid (Vitamin C) Biosynthesis: In some organisms, aldonolactones like D-arabino-1,4-lactone serve as precursors in the synthesis of ascorbic acid and its analogs. nih.govresearchgate.net

Sugar Acid Metabolism: Aldonolactones are key intermediates in oxidative pathways of sugar metabolism, where aldose sugars are converted to their corresponding aldonic acids. tandfonline.comresearchgate.net This conversion is often catalyzed by dehydrogenases or oxidases, with the initial product being an aldonolactone. tandfonline.comnih.gov The lactone is then typically hydrolyzed to the aldonic acid by enzymes called lactonases. ntis.govnih.govresearchgate.net

The chemical properties and biological activities of aldonolactones are diverse and depend on the parent sugar's stereochemistry and the lactone ring's size.

Contextualization of L Arabino 1,5 Lactone Within Sugar Acid Metabolism

L-Arabinose Catabolism Pathways in Microorganisms

L-arabinose, a five-carbon sugar, is a prevalent component of plant hemicellulose and serves as a carbon and energy source for many microorganisms. jmb.or.krresearchgate.net Bacteria and fungi have evolved distinct pathways to break down L-arabinose. researchgate.net While many of these pathways are phosphorylative, some microorganisms utilize non-phosphorylative routes where this compound emerges as a key intermediate.

Non-Phosphorylative Degradation Routes (e.g., Weimberg and Dahms Pathways)

In some archaea and bacteria, L-arabinose is metabolized through non-phosphorylative pathways, such as the Weimberg and Dahms pathways. tandfonline.commdpi.com These oxidative routes convert L-arabinose into central metabolic intermediates. tandfonline.com

The Weimberg pathway is a five-step enzymatic process that begins with the oxidation of L-arabinose. tandfonline.com This pathway ultimately converts L-arabinose to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. tandfonline.comnih.gov The pathway is initiated by L-arabinose dehydrogenase, which oxidizes L-arabinose to L-arabino-γ-lactone. tandfonline.com This is followed by hydrolysis to L-arabinonate, two dehydration steps to form α-ketoglutaric semialdehyde, and a final oxidation to α-ketoglutarate. tandfonline.comresearchgate.net

The Dahms pathway represents an alternative route that diverges from the Weimberg pathway. tandfonline.com In this pathway, an intermediate, 2-keto-3-deoxy-L-pentanoate (KDP), is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde. tandfonline.comnih.gov These products can then enter central carbon metabolism. tandfonline.com

Some bacteria, such as Caulobacter crescentus, utilize the Weimberg pathway to metabolize both xylose and arabinose. mdpi.com In Azospirillum brasilense, an alternative pathway for L-arabinose degradation has been identified where L-arabinose is oxidatively converted to α-ketoglutarate, involving L-arabinose dehydrogenase as a key enzyme. oup.com

Role of this compound as an Oxidative Intermediate

This compound serves as the initial oxidized product in the non-phosphorylative catabolism of L-arabinose. The enzyme L-arabinose 1-dehydrogenase, found in bacteria like Azospirillum brasilense, catalyzes the oxidation of L-arabinose to this compound. This reaction often utilizes NAD(P)+ as a cofactor.

Under physiological conditions, the initially formed this compound is unstable and can rapidly and non-enzymatically convert to the more stable L-arabino-1,4-lactone (also referred to as L-arabino-γ-lactone). Kinetic studies have shown that 1,5-lactones generally hydrolyze more quickly than their 1,4-lactone counterparts under neutral pH conditions. This instability has significant implications for the metabolic flow and enzymatic specificity within these degradation pathways.

The subsequent step in the pathway involves the hydrolysis of the lactone to L-arabinonic acid, a reaction that can be catalyzed by a lactonase. frontiersin.org This ensures the unidirectional flow of the metabolic pathway towards central metabolism.

Enzymatic Steps from L-Arabinose to L-Arabino-γ-Lactone

The conversion of L-arabinose to L-arabino-γ-lactone is a critical step in the non-phosphorylative pathways.

Oxidation to this compound: The process begins with the oxidation of L-arabinose at the anomeric carbon (C1) by L-arabinose 1-dehydrogenase . This enzyme has been identified in organisms like Azospirillum brasilense and utilizes NAD(P)+ as an electron acceptor. uniprot.org The product of this reaction is this compound.

Isomerization to L-Arabino-1,4-lactone (L-Arabino-γ-lactone): As mentioned, this compound is chemically unstable and readily isomerizes to the five-membered ring structure, L-arabino-1,4-lactone (L-arabino-γ-lactone). This conversion can occur non-enzymatically.

Hydrolysis to L-Arabinonate: The resulting L-arabino-γ-lactone is then hydrolyzed to L-arabinonate by a lactonase . tandfonline.comnsf.gov This step is essential for the continuation of the catabolic pathway. In Haloferax volcanii, a haloarchaeon, L-arabinose is oxidized to L-arabino-γ-lactone by an NADP+-dependent L-arabinose dehydrogenase. oup.com

L-Ascorbic Acid Biosynthesis Intermediates

L-ascorbic acid (vitamin C) is a vital antioxidant synthesized by most plants and animals, with the notable exception of primates, including humans. wikipedia.orgnih.gov The biosynthetic pathways of L-ascorbic acid involve several lactone intermediates.

Involvement of L-Galactono-1,4-lactone and L-Gulono-1,4-lactone

The primary pathway for L-ascorbic acid biosynthesis in plants proceeds through L-galactose and culminates in the formation of L-galactono-1,4-lactone . nih.govfrontiersin.org This lactone is then oxidized to L-ascorbic acid by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase. nih.govnih.govoup.com This final step is a crucial regulatory point in the pathway. tandfonline.comresearchgate.net

In animals, the biosynthesis of L-ascorbic acid follows a different route, starting from D-glucuronic acid and proceeding through L-gulono-1,4-lactone . wikipedia.orgnih.gov The enzyme L-gulono-γ-lactone oxidase (GULO) catalyzes the final step, oxidizing L-gulono-1,4-lactone to L-ascorbic acid. mdpi.com Humans and other primates lack a functional GULO enzyme due to genetic mutations, rendering them unable to synthesize their own vitamin C. nih.govmdpi.com

Some studies suggest the existence of alternative biosynthetic pathways in plants that may also utilize L-gulono-1,4-lactone. nih.govoup.comrosj.org The overexpression of the rat GULO gene in some plants has been shown to increase ascorbate (B8700270) levels, indicating that plants may have the capacity to produce the necessary precursors. researchgate.net

Potential Linkages or Analogous Pathways for this compound

While a direct role for this compound in the primary L-ascorbic acid biosynthesis pathways of plants and animals has not been established, there are analogous pathways and potential connections to consider.

Yeast, for instance, synthesizes a C5 analog of ascorbic acid, D-erythroascorbate, from D-arabinose via D-arabinono-1,4-lactone. nih.govresearchgate.net This pathway is analogous to the plant pathway for L-ascorbic acid synthesis. The enzyme D-arabinono-1,4-lactone oxidase catalyzes the final step in yeast. nih.gov

Given the structural similarity between L-arabinose and other sugars involved in these pathways, it is conceivable that this compound or its isomer, L-arabino-1,4-lactone, could serve as substrates for enzymes with broad specificity. For example, some lactonases and dehydrogenases involved in these pathways may exhibit activity towards a range of sugar lactones. However, further research is needed to determine if this compound plays any significant role, direct or indirect, in the biosynthesis or metabolism of L-ascorbic acid in any organism.

Synthetic Approaches and Chemical Transformations of L Arabino 1,5 Lactone and Its Analogues

Enzymatic Synthesis of L-Arabino-1,5-lactone and Other Sugar Lactones

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of sugar lactones, providing high selectivity and avoiding the need for extensive protecting group chemistry often required in traditional organic synthesis. rsc.org

Biocatalytic Production Strategies

The primary biocatalytic route to this compound involves the oxidation of L-arabinose, a reaction catalyzed by the enzyme L-arabinose 1-dehydrogenase. nih.gov This enzyme is a key component of an alternative L-arabinose metabolic pathway found in bacteria such as Azospirillum brasiliense. nih.gov The enzymatic reaction utilizes a nicotinamide (B372718) cofactor, with a preference for NADP+ over NAD+, to oxidize the anomeric carbon of L-arabinose, directly yielding the corresponding lactone. nih.gov

The L-arabinose 1-dehydrogenase from A. brasiliense has been purified and characterized, revealing its high catalytic efficiency for L-arabinose. nih.gov The gene encoding this enzyme has been successfully cloned and overexpressed in Escherichia coli, enabling its production for synthetic applications. nih.gov

However, a significant challenge in the production and isolation of this compound is its inherent instability. tamu.edunih.gov Under neutral or physiological pH conditions, it rapidly undergoes non-enzymatic conversion to the more thermodynamically stable five-membered ring isomer, L-arabino-1,4-lactone. tamu.edunih.gov This isomerization must be carefully considered when designing biocatalytic processes for the targeted synthesis of the 1,5-lactone.

General biocatalytic strategies for lactone synthesis that could be conceptually applied to sugar lactones include:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of ketones to esters or lactones. While not directly applied to L-arabinose, this represents a major biocatalytic route for lactone production in general. nih.govnih.govmdpi.com

Oxidative Lactonization of Diols: This two-step oxidation process, often catalyzed by alcohol dehydrogenases (ADHs), converts a diol first to a hydroxy-aldehyde or lactol, which is then further oxidized to the lactone. nih.gov

| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor Preference | Reference |

| L-arabinose 1-dehydrogenase | Azospirillum brasiliense | L-arabinose | This compound (initially) | NADP+ > NAD+ | nih.gov |

| L-fucono-1,5-lactonase (BmulJ_04915) | Burkholderia multivorans | L-fucono-1,5-lactone, D-arabino-1,4-lactone | L-fuconate, D-arabinonate | Not Applicable | tamu.edunih.gov |

Cascade Enzymatic Systems for Sugar Transformations

Enzymatic cascades, where multiple enzymes work in concert in a single reaction vessel, are highly efficient for synthesizing complex molecules. mdpi.combeilstein-journals.org In the context of L-arabinose metabolism, the pathway in A. brasiliense represents a natural cascade. The initial step is the formation of this compound by L-arabinose 1-dehydrogenase. nih.gov This lactone is then further metabolized in a series of enzymatic steps.

While a synthetic cascade specifically designed for the preparative synthesis of this compound has not been extensively reported, likely due to its instability, conceptual cascades can be designed. For instance, a cascade involving an L-arabinose isomerase and a fructokinase has been used to convert L-arabinose to L-ribulose, demonstrating the potential of multi-enzyme systems for sugar transformations. rsc.org

A more general example of a three-step enzymatic cascade for the synthesis of a δ-lactone utilizes a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), an alcohol dehydrogenase (ADH), and a cofactor regeneration system. acs.org Such systems highlight the modularity and potential of enzymatic cascades for producing various lactones.

| Cascade System | Key Enzymes | Starting Material(s) | Final Product(s) | Purpose | Reference |

| L-arabinose metabolism | L-arabinose 1-dehydrogenase, L-arabinonolactonase, etc. | L-arabinose | α-ketoglutarate | Natural metabolic pathway | nih.gov |

| L-ribulose synthesis | L-arabinose isomerase, Fructokinase | L-arabinose | L-ribulose | Synthesis of a valuable ketose | rsc.org |

| δ-lactone synthesis | DERA, ADH, Cofactor regeneration enzyme | Acetaldehyde | δ-lactone | Synthesis of a statin side-chain precursor | acs.org |

Chemical Synthesis of L-Arabinose Derivatives

Chemical synthesis provides versatile routes to a wide array of L-arabinose derivatives, including other L-sugars and substituted lactones, which are not directly accessible through enzymatic pathways.

Preparation of L-Ribofuranose Derivatives from L-Arabinose

The conversion of L-arabinose to L-ribofuranose derivatives is of significant interest due to the importance of L-ribose in the synthesis of L-nucleoside analogues, which have potential as antiviral and anticancer agents. tandfonline.com A key transformation in this process is the inversion of the stereochemistry at the C-2 position.

Synthesis of L-Glucose Derivatives

L-glucose, the enantiomer of the ubiquitous D-glucose, is a valuable target for synthetic chemists. One route to L-glucose derivatives starts from L-arabinose. This approach involves a highly stereoselective addition of a silylmethyl magnesium chloride reagent to a protected L-arabinofuranose derivative. researchgate.netresearchgate.net This key step extends the carbon chain, and subsequent transformations lead to penta-O-acetyl-L-glucopyranose. researchgate.net This method provides an alternative to other multi-step syntheses that start from D-glucose derivatives. researchgate.netresearchgate.net

Stereoselective Synthesis of Substituted Lactones

L-arabinose serves as a chiral pool starting material for the stereoselective synthesis of various substituted lactones. For example, it has been utilized in the synthesis of cytospolide E, a natural product containing a ten-membered macrolactone. acs.org In this synthesis, L-arabinose is converted through several steps into a key alcohol intermediate, which is then elaborated into a seco acid before undergoing macrolactonization. acs.org

Another example is the synthesis of enantiopure 3,6-dihydro-2H-pyrans, which are precursors to carbohydrate mimetics. This synthesis involves the addition of lithiated enol ethers to a nitrone derived from D-arabinose (the enantiomer of L-arabinose), followed by a Lewis acid-induced cyclization. beilstein-journals.org Oxidative cleavage of a resulting bicyclic enol ether can yield a highly functionalized ten-membered ring lactone. beilstein-journals.org

| Starting Material | Key Transformation(s) | Product | Overall Yield | Reference |

| L-arabinose | Oxidation-reduction at C-2 | L-ribofuranose derivatives | High | tandfonline.com |

| L-arabinose | Perbenzoylation, bromination, reductive rearrangement | 2'-deoxy-L-ribose | ~30% | google.com |

| 2,3,5-tri-O-benzyl-L-arabinofuranose | Addition of [(phenyldimethylsilyl)methyl]magnesium chloride | penta-O-acetyl-L-glucopyranose | Not specified | researchgate.net |

| L-arabinose | Multi-step conversion to seco acid, macrolactonization | 8-epi-9-epi-cytospolide E | 22% (from seco acid) | acs.org |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. In the context of this compound, Carbon-14 (¹⁴C) labeling has been instrumental in understanding its role in various biochemical pathways.

C¹⁴-Labeling for Tracing Metabolic Pathways

The use of ¹⁴C-labeled this compound allows researchers to follow the journey of the carbon atoms through metabolic processes, identifying the resulting metabolites and quantifying their distribution. This strategy has been crucial in mapping the metabolic pathways of L-arabinose and its derivatives in a variety of organisms.

Once ¹⁴C-labeled L-arabinose is obtained, it can be converted to ¹⁴C-labeled this compound. This conversion is often achieved enzymatically. In some bacteria, such as Azospirillum brasiliense, the enzyme L-arabinose 1-dehydrogenase catalyzes the oxidation of L-arabinose to L-arabino-γ-lactone (which can exist as the 1,5-lactone) nih.gov. This enzymatic step is the initial reaction in a pathway that ultimately converts L-arabinose to α-ketoglutarate, a key intermediate in the central metabolic cycle .

The resulting ¹⁴C-labeled this compound can then be used as a tracer in metabolic studies. For instance, in microorganisms that utilize L-arabinose as a carbon source, the labeled lactone allows for the tracking of the carbon skeleton through the metabolic pathway. Studies on the metabolism of ¹⁴C-labeled L-arabinose have shown that the carbon can be incorporated into various cellular components. In Escherichia coli, for example, the anaerobic dissimilation of L-arabinose-1-¹⁴C has been investigated to understand the flow of carbon through its metabolic pathways nih.gov.

In plants, experiments with ¹⁴C-labeled arabinose have demonstrated that it is readily incorporated and metabolized, indicating an active catabolic pathway for this sugar researchgate.net. The ability to trace the ¹⁴C label provides direct evidence of the mobilization and utilization of arabinose-containing polymers as an energy source during processes like seed germination researchgate.net.

It is important to note that this compound can be unstable under certain conditions and may undergo non-enzymatic conversion to the more thermodynamically stable L-arabino-1,4-lactone . This chemical transformation is a crucial consideration in the design and interpretation of metabolic studies using labeled compounds.

The data from these tracer studies are essential for constructing a quantitative understanding of metabolic fluxes. The table below summarizes key findings from studies involving the synthesis and metabolism of ¹⁴C-labeled L-arabinose and its derivatives.

| Parameter | Organism/System | Finding | Reference |

| Synthesis Yield | Chemical Synthesis | The overall radiochemical yield of L-arabinose-5-¹⁴C from D-xylose (B76711) using K¹⁴CN is approximately 14%. | researchgate.netcdnsciencepub.com |

| Enzymatic Conversion | Azospirillum brasiliense | L-arabinose 1-dehydrogenase converts L-arabinose to L-arabino-γ-lactone as the first step in a pathway leading to α-ketoglutarate. | nih.gov |

| Metabolic Fate | Escherichia coli | Anaerobic dissimilation of L-arabinose-1-¹⁴C has been studied to trace carbon flow. | nih.gov |

| Metabolic Fate | Plants (Arabidopsis) | ¹⁴C-arabinose is readily incorporated and metabolized, indicating an active catabolic pathway. | researchgate.net |

Future Research Directions in L Arabino 1,5 Lactone Studies

Elucidation of Undiscovered Metabolic Pathways and Enzymes

While the involvement of L-arabino-1,5-lactone in certain metabolic routes is established, the full extent of its participation in cellular processes remains an area of active investigation. A primary focus for future research will be the identification and characterization of novel metabolic pathways that utilize or produce this lactone.

In some bacteria, such as Azospirillum brasiliense, L-arabinose is metabolized through an alternative pathway involving the oxidation of L-arabinose to L-arabino-γ-lactone by L-arabinose 1-dehydrogenase. nih.govnih.gov This lactone is a precursor to this compound in some metabolic contexts. This pathway ultimately converts L-arabinose to α-ketoglutarate through a series of five enzymatic steps. nih.govnih.govasm.org The initial enzymatic conversion is a critical step in this alternative degradation pathway. Further research is needed to uncover the full details of this and other potential pathways in a wider range of organisms.

The discovery of new enzymes that act on this compound and its precursors is another crucial research direction. For instance, L-arabinose isomerase is a key enzyme in the bacterial L-arabinose catabolic pathway, converting L-arabinose to L-ribulose. mdpi.comjmb.or.kr In fungi, the pathway involves an oxidoreductase system. mdpi.com A novel NADH-dependent L-xylulose reductase has been identified in the yeast Ambrosiozyma monospora as part of its L-arabinose catabolism pathway. nih.gov This discovery highlights the potential for identifying other unique enzymes with novel specificities and cofactor requirements. Researchers are also interested in enzymes like L-arabinonolactonase, which hydrolyzes L-arabinono-1,4-lactone, a related compound. genome.jp The identification and characterization of such enzymes will not only enhance our fundamental understanding of carbohydrate metabolism but also provide new tools for biocatalysis and synthetic biology.

Engineering Novel Biocatalytic Routes for Derivatization

The inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of valuable chemicals and pharmaceuticals. A significant area of future research lies in the development of novel biocatalytic routes to produce derivatives of L-arabinose and its lactones.

Enzyme engineering and directed evolution will be pivotal in creating biocatalysts with tailored specificities and enhanced activities. For example, researchers have successfully engineered pyranose 2-oxidase to improve its activity towards L-arabinose for the production of L-ribulose. researchgate.net This demonstrates the potential for modifying existing enzymes to accept L-arabinose or its derivatives as substrates. Similarly, L-arabinose isomerase has been the subject of molecular modifications to improve its catalytic efficiency for the production of D-tagatose from D-galactose. mdpi.com

The development of enzymatic cascades is another promising approach for the efficient synthesis of complex molecules from L-arabinose. researchgate.net One-pot enzymatic systems can be designed to convert L-arabinose into valuable products like L-ribose through a series of sequential reactions catalyzed by different enzymes. asm.org Furthermore, the enzymatic synthesis of L-arabinose esters, such as L-arabinose laurate, using lipases has been demonstrated as a green approach for producing biosurfactants. nih.gov Future work will likely focus on expanding the repertoire of enzymatic reactions and pathways for the synthesis of a wider range of L-arabinose-derived compounds with diverse applications.

Advanced Structural and Mechanistic Investigations

A deeper understanding of the three-dimensional structure and catalytic mechanisms of enzymes that interact with this compound is fundamental to advancing its applications. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in elucidating the atomic details of enzyme-substrate interactions.

For example, resolving the crystal structures of enzymes like L-fucose dehydrogenase in complex with its substrate and product analogues has provided insights into its catalytic mechanism. researchgate.nettamu.edu Similar studies on enzymes that act on this compound will reveal the key amino acid residues involved in substrate binding and catalysis. This knowledge is crucial for rational enzyme design and engineering efforts aimed at improving catalytic efficiency and altering substrate specificity.

Computational modeling and molecular dynamics simulations will complement experimental approaches by providing dynamic views of enzyme function. rsc.org These in silico methods can be used to predict the effects of mutations on enzyme activity and to screen for potential inhibitors or novel substrates. Mechanistic studies will also focus on understanding the chemical instability of related sugar lactones, such as the non-enzymatic conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, which can impact biocatalytic processes. researchgate.nettamu.edu

Exploration of L-Arabinose-Derived Lactones in Synthetic Biology

Synthetic biology offers a powerful framework for harnessing and re-engineering biological systems for novel purposes. The metabolic pathways and enzymes associated with L-arabinose and its lactones are valuable components for the construction of synthetic genetic circuits and metabolic networks.

The L-arabinose-inducible promoter system (araBAD) is a widely used tool in synthetic biology for controlling gene expression in bacteria. oup.comresearchgate.net Future research will likely focus on refining and expanding the utility of this system, for instance, by developing novel biosensors that respond to L-arabinose or its derivatives with greater sensitivity and specificity. oup.com The modular nature of quorum-sensing systems, which can be linked to L-arabinose-inducible promoters, allows for the construction of complex genetic circuits that can perform sophisticated computations. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing L-Arabino-1,5-lactone, and how can purity be validated?

- Methodology : Synthesis typically involves acid-catalyzed cyclization of L-arabinonic acid under controlled dehydration conditions. Key steps include pH optimization (e.g., using sulfuric acid at 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra) and high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) to quantify lactone content. Reference standards should be used for calibration .

Q. How can this compound be detected and quantified in complex biological matrices?

- Methodology : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is preferred for sensitive detection. For example, a reverse-phase C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) can separate lactones from interferents. Quantification via multiple reaction monitoring (MRM) using precursor-to-product ion transitions (e.g., m/z 335 → 191 for lactone derivatives) improves specificity. Internal standards like isotopically labeled analogs (e.g., ¹³C-L-arabinono-1,5-lactone) minimize matrix effects .

Q. What biochemical pathways involve this compound, and how is its role studied experimentally?

- Methodology : this compound is a transient intermediate in carbohydrate metabolism, particularly in ascorbate biosynthesis and pentose oxidation pathways. To study its role, researchers use isotopic tracing (e.g., ¹⁴C-labeled lactones) in cell cultures or enzyme assays. For example, incubating lactone with purified arabinonolactonase and measuring gluconate production via colorimetric assays (e.g., NADH-coupled reactions) quantifies enzymatic activity. Knockout models (e.g., Arabidopsis mutants) further elucidate metabolic flux .

Advanced Research Questions

Q. How should experiments be designed to evaluate this compound’s inhibitory effects on β-glucanases?

- Experimental Design :

Enzyme Selection : Use recombinant β-1,4-glucanase (e.g., from P. hybrida) and validate activity via reducing sugar assays (DNS method).

Inhibition Assays : Pre-incubate enzyme with this compound (0–10 mM) and measure residual activity using cellotriose as substrate. Include D-glucono-1,5-lactone as a positive control .

Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Structural Validation : Perform molecular docking simulations to assess lactone-enzyme interactions (e.g., AutoDock Vina) .

Q. How can contradictions in substrate specificity data for this compound be resolved?

- Resolution Strategies :

- Cross-Validation : Compare results across orthogonal methods (e.g., enzyme kinetics vs. ITC [isothermal titration calorimetry]).

- Controlled Variables : Standardize assay conditions (pH, temperature, ionic strength) to minimize variability.

- Mutagenesis Studies : Engineer enzyme active sites (e.g., E231A mutation in β-glucanase) to test lactone binding hypotheses .

Q. What advanced techniques are used to elucidate the structural and functional roles of this compound in glycosylation?

- Methodology :

- Cryo-Electron Microscopy : Resolve lactone-enzyme complexes (e.g., glycosyltransferases) at near-atomic resolution.

- Metabolomic Profiling : Combine LC-MS with stable isotope-resolved metabolomics (SIRM) to track lactone incorporation into glycans.

- NMR Relaxation Studies : Measure ¹³C spin-lattice relaxation times to assess lactone conformational dynamics in solution .

Methodological Guidelines

- Reproducibility : Adhere to journal standards for experimental documentation (e.g., detailed protocols in supplementary materials, raw data repositories) .

- Hypothesis Formulation : Frame research questions to address gaps (e.g., "How does this compound modulate β-glucanase activity compared to D-isomers?") .

- Data Presentation : Use tables for comparative kinetic data (e.g., Kᵢ, IC₅₀ values) and figures for structural models or metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.